N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine
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Overview
Description
N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a cyclohexylmethyl group attached to the nitrogen atom of the pyrazole ring, and an ethyl group attached to the first carbon of the pyrazole ring. Pyrazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine typically involves the reaction of 1-ethyl-1H-pyrazol-4-amine with cyclohexylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclohexylmethyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with different alkyl or aryl groups.
Scientific Research Applications
N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclohexylmethyl)-1H-pyrazol-4-amine
- N-(Cyclohexylmethyl)-1-methyl-1H-pyrazol-4-amine
- N-(Cyclohexylmethyl)-1-phenyl-1H-pyrazol-4-amine
Uniqueness
N-(Cyclohexylmethyl)-1-ethyl-1H-pyrazol-4-amine is unique due to the presence of both cyclohexylmethyl and ethyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups can enhance its stability and specificity in various applications compared to other similar compounds.
Properties
Molecular Formula |
C12H21N3 |
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Molecular Weight |
207.32 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-1-ethylpyrazol-4-amine |
InChI |
InChI=1S/C12H21N3/c1-2-15-10-12(9-14-15)13-8-11-6-4-3-5-7-11/h9-11,13H,2-8H2,1H3 |
InChI Key |
GNUWWWLYNKXQKU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2CCCCC2 |
Origin of Product |
United States |
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